

Pharmacological Profile of 5-Methylfurmethide (5-MFT): A Technical Guide

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Compound of Interest		
Compound Name:	Methylfurmethide iodide	
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Disclaimer: This document provides a summary of the publicly available pharmacological data for 5-methylfurmethide (5-MFT). It is important to note that detailed characterization of 5-MFT, particularly regarding its selectivity for the five muscarinic acetylcholine receptor (mAChR) subtypes (M1-M5), is limited in the current scientific literature. The experimental protocols and signaling pathway descriptions provided herein represent general methodologies for the pharmacological profiling of muscarinic receptor ligands and are intended to serve as a guide for researchers in the field.

Introduction

5-Methylfurmethide (5-MFT), also known as 5-methylfurfuryltrimethylammonium, is a synthetic compound structurally related to the neurotransmitter acetylcholine and the natural muscarinic agonist, muscarine. As a parasympathomimetic agent, 5-MFT exerts its effects by acting as an agonist at muscarinic acetylcholine receptors. These receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems and are involved in a vast array of physiological functions. This guide summarizes the known pharmacological properties of 5-MFT and provides a detailed overview of the standard experimental procedures used to characterize such compounds.

Quantitative Pharmacological Data for 5-MFT



The primary quantitative data for 5-MFT originates from a 1980 study by Ochillo, which investigated its activity at muscarinic receptors in the guinea-pig ileal longitudinal muscle. This tissue is known to express a mixed population of M2 and M3 muscarinic receptors. The key findings from this study are summarized in the table below.

Parameter	Value	Species/Tissue	Reference
Apparent ED50	2.75 ± 0.22 x 10 ⁻⁸ M	Guinea-pig ileal longitudinal muscle	[1]
Dissociation Constant (KA)	7.22 ± 0.15 x 10 ⁻⁷ M	Guinea-pig ileal longitudinal muscle	[1]
Relative Affinity (vs. Acetylcholine)	1.33	Guinea-pig ileal longitudinal muscle	[1]
Relative Intrinsic Efficacy (vs. Acetylcholine)	1.54	Guinea-pig ileal longitudinal muscle	[1]

A later study on rat aorta, a tissue where vasodilation is mediated by endothelial muscarinic receptors (primarily M3), found 5-MFT to be a full agonist, equipotent to acetylcholine.[2] However, this study did not provide a quantitative dissociation constant.

Note: The lack of subtype-selective binding affinity (Ki) and functional potency (EC50/IC50) data for M1-M5 receptors is a significant gap in the pharmacological profile of 5-MFT.

Experimental Protocols for Pharmacological Characterization

To provide a comprehensive understanding of how a compound like 5-MFT would be fully characterized, this section details the standard experimental protocols for determining binding affinity and functional activity at muscarinic receptors.

Radioligand Binding Assays for Determining Receptor Affinity

Foundational & Exploratory





Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor subtype.[3] This is typically achieved through competition binding experiments where the test compound's ability to displace a known radiolabeled ligand is measured.

Objective: To determine the equilibrium dissociation constant (Ki) of 5-MFT for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

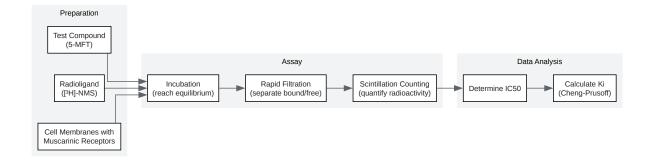
- Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).
- Radioligand: Typically [³H]-N-methylscopolamine ([³H]-NMS), a non-subtype-selective muscarinic antagonist.
- Test compound: 5-MFT.
- Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., atropine).
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
- Glass fiber filters.
- Scintillation fluid and a scintillation counter.

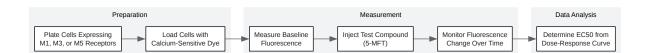
Methodology:

- Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized in a cold lysis buffer. The cell membranes are then isolated by centrifugation.
 [4]
- Assay Setup: In a 96-well plate, cell membranes are incubated with a fixed concentration of the radioligand ([3H]-NMS) and varying concentrations of the test compound (5-MFT).
- Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium.[4]

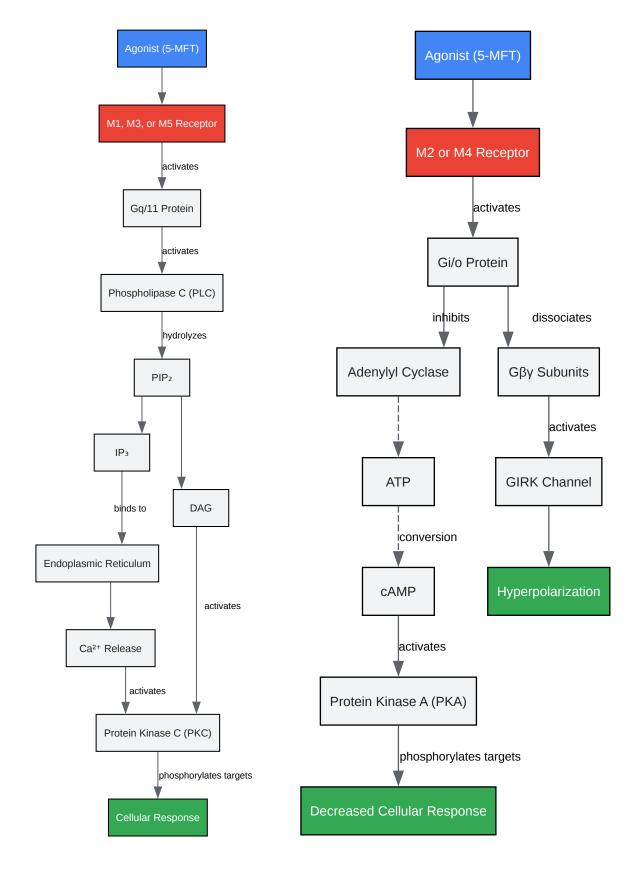


- Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.[4]
- Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter.
- Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.









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